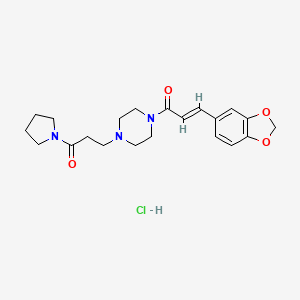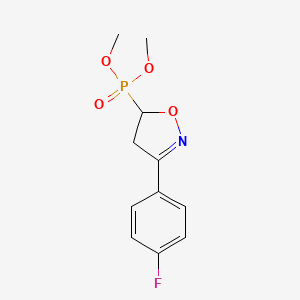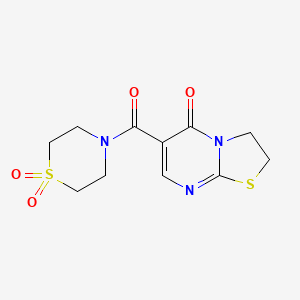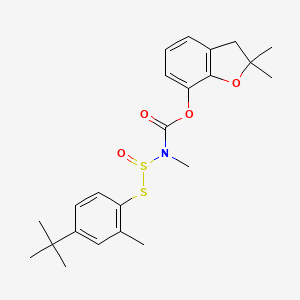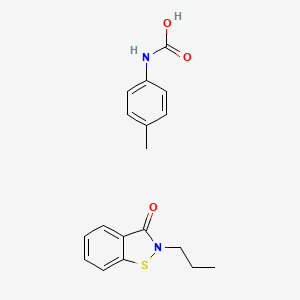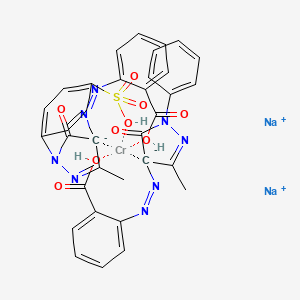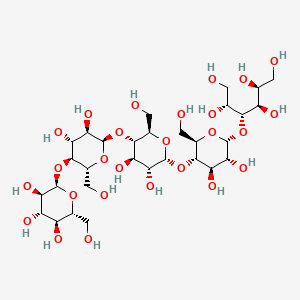
Maltopentaitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltopentaitol is a polyol derived from maltopentaose, a type of malto-oligosaccharide It consists of five glucose units linked by α-1,4-glycosidic bonds, with each glucose unit reduced to an alditol form
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Maltopentaitol can be synthesized through the reduction of maltopentaose. The typical synthetic route involves the use of a reducing agent such as sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is usually carried out in an aqueous solution at room temperature or slightly elevated temperatures to ensure complete reduction of the aldehyde groups to hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic reduction processes. Enzymes such as aldose reductase can be employed to catalyze the reduction of maltopentaose to this compound under controlled conditions. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Maltopentaitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like periodic acid (HIO4) or sodium periodate (NaIO4), which cleave the vicinal diols to form aldehydes or carboxylic acids.
Reduction: Further reduction of this compound can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound using reagents such as acyl chlorides or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound typically yields smaller aldehyde or carboxylic acid fragments.
Reduction: Complete reduction results in the formation of polyhydroxy compounds.
Substitution: Substitution reactions produce esters or ethers, depending on the reagents used.
Aplicaciones Científicas De Investigación
Maltopentaitol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of polyols and oligosaccharides.
Biology: this compound serves as a substrate for enzymatic studies, particularly in the investigation of glycosidases and glycosyltransferases.
Medicine: Research into this compound includes its potential use as a low-calorie sweetener and its role in the development of drug delivery systems due to its biocompatibility and non-toxicity.
Industry: In the food industry, this compound is explored for its prebiotic properties and its ability to improve the texture and stability of food products.
Mecanismo De Acción
The mechanism by which maltopentaitol exerts its effects is primarily through its interaction with specific enzymes and receptors. In biological systems, this compound can act as a substrate for enzymes like glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction can influence various metabolic pathways, including carbohydrate metabolism and energy production.
Comparación Con Compuestos Similares
Maltopentaitol is unique among polyols due to its specific structure and properties. Similar compounds include:
Maltotetraitol: A polyol derived from maltotetraose, consisting of four glucose units.
Maltotriose: A trisaccharide composed of three glucose units, which can be reduced to maltotriitol.
Maltose: A disaccharide that can be reduced to maltitol.
Compared to these compounds, this compound has a higher degree of polymerization, which can influence its solubility, sweetness, and functional properties in various applications.
Propiedades
Número CAS |
39026-61-4 |
|---|---|
Fórmula molecular |
C30H54O26 |
Peso molecular |
830.7 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C30H54O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h7-48H,1-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1 |
Clave InChI |
MEHNNNGMBRWNEY-GMMZZHHDSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



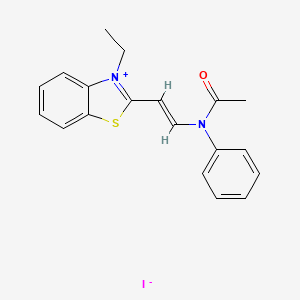
![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)


